Gramicidin A Na⁺ Maximal Single-Channel Conductance: Hexafluorovaline vs. Valine vs. Trifluorovaline
In planar lipid bilayer recordings, gramicidin A channels bearing hexafluorovaline at position 1 exhibit a maximal small-signal Na⁺ conductance (gmax) of 1.48 ± 0.04 pS, compared to 15.3 ± 0.3 pS for valine-gramicidin A and 2.2 ± 0.1 pS for trifluorovaline-gramicidin A. This represents an approximately 10.3-fold reduction versus valine and a 33% further reduction versus the already-attenuated trifluorovaline channel [1]. The Na⁺ half-maximal conductance activity (K₀.₅) is likewise shifted: 0.027 ± 0.005 m (HfVal) vs. 0.137 ± 0.006 m (Val) vs. 0.077 ± 0.004 m (TfVal). In CsCl, hexafluorovaline-gramicidin A conducts 18.66 ± 0.34 pS at 0.5 M vs. 44.50 ± 0.27 pS for valine and 15.78 ± 0.19 pS for trifluorovaline—the HfVal channel paradoxically conducts more Cs⁺ than the TfVal channel, indicating a non-linear relationship between fluorination degree and ion selectivity [1].
| Evidence Dimension | Maximal Na⁺ single-channel conductance (gmax) in gramicidin A |
|---|---|
| Target Compound Data | Hexafluorovaline: gmax = 1.48 ± 0.04 pS; K₀.₅(Na⁺) = 0.027 ± 0.005 m |
| Comparator Or Baseline | Valine: gmax = 15.3 ± 0.3 pS, K₀.₅ = 0.137 ± 0.006 m; Trifluorovaline: gmax = 2.2 ± 0.1 pS, K₀.₅ = 0.077 ± 0.004 m |
| Quantified Difference | ~10.3-fold lower gmax vs. valine; ~33% lower gmax vs. trifluorovaline; K₀.₅ shifted ~5-fold vs. valine |
| Conditions | Planar lipid bilayer (diphytanoylphosphatidylcholine), NaCl 0.05–1.0 M, 25°C, 25–100 mV applied potential |
Why This Matters
This large, graded conductance modulation makes hexafluorovaline the most potent gramicidin channel attenuator among fluorinated valine analogs, enabling finer-resolution studies of ion permeation mechanisms.
- [1] Russell EWB, Weiss LB, Navetta FI, Koeppe RE II, Andersen OS. Single-channel studies on linear gramicidins with altered amino acid side chains. Effects of altering the polarity of the side chain at position 1 in gramicidin A. Biophysical Journal. 1986;49(3):673-686. Tables II, III, IV. View Source
